molecular formula C19H22N2O5S B2692532 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide CAS No. 2034536-70-2

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide

Cat. No.: B2692532
CAS No.: 2034536-70-2
M. Wt: 390.45
InChI Key: LLZIJZXTTGJYBY-UHFFFAOYSA-N
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Description

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide is a complex organic compound that features a benzodioxin ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and thiophene intermediates, followed by their coupling through an ethanediamide linkage. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reagents to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzodioxin or thiophene rings.

    Substitution: Functional groups on the benzodioxin or thiophene rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups to the benzodioxin or thiophene rings.

Scientific Research Applications

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-benzo(1,4)dioxin-2-yl)-pyridine: A compound with a similar benzodioxin structure.

    Thiophene derivatives: Compounds containing the thiophene ring, which may exhibit similar chemical properties.

Uniqueness

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide is unique due to its combination of benzodioxin and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-7-4-13(14-5-10-27-12-14)3-6-20-18(23)19(24)21-15-1-2-16-17(11-15)26-9-8-25-16/h1-2,5,10-13,22H,3-4,6-9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZIJZXTTGJYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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